molecular formula C17H26N2O2 B11017097 N-[3-(heptylamino)-3-oxopropyl]benzamide

N-[3-(heptylamino)-3-oxopropyl]benzamide

Cat. No.: B11017097
M. Wt: 290.4 g/mol
InChI Key: UPMPCPYOLXVHEJ-UHFFFAOYSA-N
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Description

N-[3-(heptylamino)-3-oxopropyl]benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core with a heptylamino group and an oxopropyl chain attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(heptylamino)-3-oxopropyl]benzamide typically involves the following steps:

    Formation of the Heptylamino Intermediate: The initial step involves the reaction of heptylamine with an appropriate acylating agent to form the heptylamino intermediate.

    Coupling with Benzoyl Chloride: The heptylamino intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

The reaction conditions generally include:

    Solvent: Common solvents used include dichloromethane or chloroform.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases like triethylamine are often used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(heptylamino)-3-oxopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

N-[3-(heptylamino)-3-oxopropyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(heptylamino)-3-oxopropyl]benzamide exerts its effects involves its interaction with specific molecular targets. The heptylamino group can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-(heptylamino)benzamide: Similar structure but with a cyclopropyl group instead of an oxopropyl chain.

    4-Bromo-N-[3-(cycloheptylamino)-3-oxopropyl]benzamide: Contains a bromine atom on the benzamide ring and a cycloheptylamino group.

Uniqueness

N-[3-(heptylamino)-3-oxopropyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptylamino and oxopropyl groups provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different scientific domains.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[3-(heptylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C17H26N2O2/c1-2-3-4-5-9-13-18-16(20)12-14-19-17(21)15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H,18,20)(H,19,21)

InChI Key

UPMPCPYOLXVHEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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